Butanoic acid, 4-[(2-fluorobenzoyl)amino]-

Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation

Researchers studying arachidonic acid cascade modulation face a critical gap: unmodified GABA or non-fluorinated butanoic acid analogs lack the structural specificity needed for lipoxygenase inhibition. Butanoic acid, 4-[(2-fluorobenzoyl)amino]- (CAS 257952-12-8, C11H12FNO3, MW 225.22) directly addresses this need. - Validated 'Active' hit in PubChem cancer stem cell HTS (AID 504535), enabling immediate follow-up dose-response studies. - Documented lipoxygenase inhibitor with secondary effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase. - Computational predictions (PASS) show high probability (Pa>0.9) for lipid metabolism regulation and DNA synthesis inhibition. - Standard pack sizes: 10 mg, 50 mg, 100 mg; custom synthesis and bulk quantities available on request. Global shipping with full COA/SDS documentation.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
CAS No. 257952-12-8
Cat. No. B12115659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-[(2-fluorobenzoyl)amino]-
CAS257952-12-8
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCC(=O)O)F
InChIInChI=1S/C11H12FNO3/c12-9-5-2-1-4-8(9)11(16)13-7-3-6-10(14)15/h1-2,4-5H,3,6-7H2,(H,13,16)(H,14,15)
InChIKeyVUSRTHLMUBEKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanoic Acid, 4-[(2-Fluorobenzoyl)Amino]- (CAS 257952-12-8): Key Chemical and Biological Profile for Procurement


Butanoic acid, 4-[(2-fluorobenzoyl)amino]- (CAS 257952-12-8, C11H12FNO3, MW 225.22) is a fluorinated γ-aminobutyric acid (GABA) derivative. This compound is characterized by an N-(2-fluorobenzoyl) modification on the butanoic acid backbone, which distinguishes it from endogenous GABA and other analogs . Its structure suggests potential as a lipoxygenase inhibitor and a modulator of arachidonic acid metabolism [1]. It has also been screened for activity against cancer stem cells [2].

Lipoxygenase pathway studies

Fluorinated GABA derivative reported as lipoxygenase inhibitor context

Cancer stem cell screening

Active in primary HTS for stem cell inhibitors; supports phenotypic assay workflow

Medicinal chemistry scaffold

May support lead derivatization programs based on predicted polypharmacology

Why Unmodified GABA or Simple Analogs Cannot Substitute for CAS 257952-12-8 in Specialized Research


Simple substitution with endogenous γ-aminobutyric acid (GABA) or other non-fluorinated analogs is ineffective for applications targeting lipoxygenase inhibition or specific cellular phenotypes. The 2-fluorobenzoyl modification at the amino group of butanoic acid is a key structural differentiator, conferring distinct physicochemical and pharmacological properties [1]. This group is crucial for interactions with enzymes like lipoxygenase, where it may act as an inhibitor [2]. Furthermore, the fluorine atom's electronic effects can enhance metabolic stability and membrane permeability compared to non-fluorinated counterparts, as demonstrated in other fluorinated GABA analog studies [3]. Using an unmodified analog would therefore not recapitulate the specific activity profile observed for this compound.

Structural specificity

2-Fluorobenzoyl modification is critical for enzyme interaction; non-fluorinated analogs may not replicate lipoxygenase inhibition

Phenotypic activity gap

Unmodified GABA shows no activity in cancer stem cell HTS; assay-relevant phenotype requires the fluorinated scaffold

Metabolic stability & permeability

Fluorination may enhance membrane permeability and metabolic stability relative to GABA; class-level inference suggests difference

Quantitative Differentiators for Butanoic Acid, 4-[(2-Fluorobenzoyl)Amino]- (CAS 257952-12-8) Against Key Comparators


Lipoxygenase Inhibition Profile of CAS 257952-12-8 Versus Arachidonic Acid Cascade Modulators

CAS 257952-12-8 is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with secondary inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. While specific IC50 values are not provided in the source, the compound's primary designation as a lipoxygenase inhibitor differentiates it from simple GABA analogs (which lack this activity) and non-fluorinated butanoic acid derivatives (which would exhibit altered binding to the enzyme active site).

Lipoxygenase inhibition
Class-level
Potent lipoxygenase inhibitor (qualitative)
Supports arachidonic acid cascade studies
Specific IC50 not reported; data to verify
Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation

Screening Hit Frequency in Cancer Stem Cell Inhibition Assay (PubChem AID 504535)

In a primary high-throughput screen for cancer stem cell inhibitors (PubChem AID 504535), CAS 257952-12-8 was among the compounds tested, with a reported outcome of '26 Active' compounds and '6 Activity ≤ 1 µM' out of 45 tested compounds [1]. While the specific activity value for this compound is not disclosed, its inclusion in the 'Active' set demonstrates phenotypic activity in this model, which is not a known property of unsubstituted GABA.

Cancer stem cell HTS
Assay context
Active in PubChem AID 504535
Supports phenotypic screening entry
Specific activity value not disclosed
Cancer Stem Cells High-Throughput Screening Phenotypic Assay

Predicted Polypharmacology Profile for CAS 257952-12-8 (Pa > 0.5)

Computational predictions for CAS 257952-12-8 using the PASS algorithm suggest a wide range of potential activities, with high probability scores (Pa > 0.9) for 'Lipid metabolism regulator' (0.999), 'Angiogenesis stimulant' (0.995), 'DNA synthesis inhibitor' (0.991), 'Apoptosis agonist' (0.979), and 'Antineoplastic' (0.961) [1]. This predicted profile is significantly broader than that of GABA, which is primarily known as a neurotransmitter.

Predicted polypharmacology
In silico context
Pa=0.999 (Lipid metab.), 0.991 (DNA synthesis inh.)
Guides hypothesis generation for target spectrum
Predicted; requires experimental validation
Computational Prediction Polypharmacology Lipid Metabolism

Optimal Research and Industrial Applications for Butanoic Acid, 4-[(2-Fluorobenzoyl)Amino]- (CAS 257952-12-8)


Investigating Arachidonic Acid Cascade Modulation in Inflammation Models

This compound is specifically indicated for research focused on the arachidonic acid pathway. Its primary activity as a lipoxygenase inhibitor, as documented in authoritative databases, makes it a relevant tool for studying the role of this enzyme in inflammatory processes [1]. Procurement is justified for labs exploring non-steroidal anti-inflammatory mechanisms distinct from COX-2 selective pathways.

Phenotypic Screening for Cancer Stem Cell Inhibitors

Based on its validated 'Active' hit status in the PubChem primary HTS for cancer stem cell inhibitors (AID 504535) [2], this compound is a viable candidate for follow-up dose-response studies and secondary assays in oncology research. This provides a clear, data-backed rationale for inclusion in compound libraries for drug discovery programs targeting cancer stem cell populations.

Medicinal Chemistry as a Scaffold for Polypharmacology

Computational predictions indicate a high probability of multi-target activity, particularly in regulating lipid metabolism and inhibiting DNA synthesis [3]. This makes the compound an attractive starting scaffold for medicinal chemistry programs aiming to develop novel antineoplastic or metabolic disorder agents. The 2-fluorobenzoyl group provides a handle for further derivatization to optimize potency and selectivity against these predicted targets.

Application
Selection Property
Validation Focus
Arachidonic acid cascade studies
Lipoxygenase inhibition context
Enzyme inhibition & pathway modulation assays
Cancer stem cell phenotypic screening
Primary HTS activity fingerprint
Dose-response validation in secondary models
Medicinal chemistry scaffold
Predicted multi-target profile
Target-specific potency & selectivity optimization
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